Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is a chemical compound with the molecular formula C10H9NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dioxo-4-phenylbutanoate
- Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride
Uniqueness
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate hydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.
Properties
CAS No. |
2866334-53-2 |
---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-4-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H9NO4.ClH/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7;/h2-5H,6H2,1H3;1H |
InChI Key |
AHZYQAHMCKOZJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.